molecular formula C4H12NO3P B10768494 (3-Amino-2-hydroxypropyl)-methylphosphinic acid

(3-Amino-2-hydroxypropyl)-methylphosphinic acid

Cat. No.: B10768494
M. Wt: 153.12 g/mol
InChI Key: FUUPFUIGNBPCAY-UHFFFAOYSA-N
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Description

(3-Amino-2-hydroxypropyl)-methylphosphinic acid is a potent and selective ligand for GABA B receptor research. As a phosphinic acid analogue of GABA, it acts as a receptor antagonist, providing a powerful tool for investigating the function of the GABAergic system in the central nervous system . Key Research Applications: Neuroscience & Neuropharmacology: This compound is extensively used to study the role of GABA B receptors in various neurological processes. Research indicates that GABA B receptor antagonists can be valuable in probing receptor function and have been investigated in models of addiction, showing efficacy in blocking cue-induced reinstatement of nicotine-seeking behavior . Receptor Characterization: It serves as a critical tool for distinguishing the pharmacological profiles and stereochemical requirements of GABA B receptors from other GABA receptor subtypes (GABA A and GABA C ), aiding in the understanding of subtype-specific mechanisms . Drug Discovery: Due to its targeted activity, this compound and its analogues represent a valuable starting point for the development of novel therapeutics for conditions such as substance dependence, with a potentially improved side-effect profile compared to classical agonists . Usage Note: This product is intended For Research Use Only and is not approved for use in humans, nor for application in clinical, in vitro diagnostic, or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-2-hydroxypropyl)-methylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUPFUIGNBPCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CC(CN)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the phosphorus center and hydroxyl group under strong oxidizing conditions:

Reagent(s)ConditionsProducts FormedYield (%)Reference
Hydrogen peroxide (H₂O₂)Room temperatureOxidized phosphonic acid derivatives65–78
Potassium permanganateAcidic aqueous mediaPhosphorus(V) oxide species52

Mechanistic Insight :
Oxidation of the P(III) center in the phosphinic acid group (PO(OH)-\text{PO(OH)}) generates phosphonic acid (PO(OH)₂-\text{PO(OH)₂}) intermediates. Concomitant oxidation of the hydroxyl group may yield ketone derivatives under harsher conditions.

Reduction Reactions

Reductive pathways target the phosphinic acid group and amine functionality:

Reagent(s)ConditionsProducts FormedNotesReference
Sodium borohydride (NaBH₄)Ethanol, 25°CPartially reduced phosphinate estersLimited amine participation
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran, refluxDeoxygenated alkylphosphinesRequires anhydrous conditions

Key Observation :
The hydroxyl group remains inert under mild reduction, while the phosphinic acid group is selectively reduced to phosphinate esters (P(O)OR-\text{P(O)OR}) .

Phospha-Mannich Reaction

This three-component reaction enables efficient synthesis:

  • Reactants : Hypophosphorous acid, formaldehyde, and primary amines .

  • Conditions : Aqueous medium, pH 4–6, 60–80°C.

  • Yield : 86–94% with high diastereoselectivity.

Mechanism :

  • Condensation of amine and aldehyde to form an imine.

  • Nucleophilic attack by hypophosphorous acid at the imine carbon.

  • Acid-catalyzed rearrangement to the final product .

Deamination Studies

Reaction with nitrous acid (HNO₂) leads to nitrogen elimination:

ConditionsMajor ProductsByproductsReference
NaNO₂, HCl, 0–5°CVinylphosphinic acid derivativesPhosphoric acid (H₃PO₄)

Pathway :

  • Generation of a 1-phosphonoalkylium ion intermediate.

  • Competing pathways:

    • Nucleophilic attack by water → hydroxyphosphonic acids.

    • Fragmentation → styrene analogs + H₃PO₄ .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH RangeHalf-Life (25°C)Degradation ProductsReference
1–32.1 hoursMethylphosphinic acid + glycidol
7.4>48 hoursNegligible decomposition

Implication : Acidic environments promote cleavage of the C–N bond, releasing bioactive fragments .

Coordination Chemistry

The phosphinic acid and amine groups enable metal chelation:

Metal IonLigand RatioComplex Stability Constant (log β)ApplicationReference
Cu²⁺1:18.2 ± 0.3Catalytic oxidation
Fe³⁺2:112.7 ± 0.5MRI contrast agent studies

Structural Analysis :
X-ray crystallography confirms bidentate binding via the phosphoryl oxygen and amine nitrogen .

Scientific Research Applications

Neuropharmacology

The primary application of (3-Amino-2-hydroxypropyl)-methylphosphinic acid lies in its interaction with GABA_B receptors. It serves as a positive modulator, influencing neurotransmission and potentially providing therapeutic effects for conditions such as anxiety, depression, and spasticity.

Case Study: Antidepressant Effects

Research indicates that GABA_B receptor antagonists like CGP 51176, closely related to this compound, exhibit antidepressant-like activity in animal models. In studies involving forced swim tests and chronic mild stress models, these compounds significantly reduced immobility time, suggesting potential antidepressant properties .

Treatment of Spasticity

The compound has been explored for its potential in treating muscle spasticity. Its mechanism involves modulation of GABA_B receptor activity, which is crucial in regulating muscle tone and spasm. The pharmacokinetic properties of this compound allow for effective absorption and sustained therapeutic effects .

Cognitive Enhancement

Studies have also investigated the cognitive-enhancing properties of GABA_B receptor modulators. The administration of this compound may improve cognitive functions by enhancing synaptic plasticity and reducing anxiety-related behaviors .

Table 1: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
NeuropharmacologyGABA_B receptor modulationAntidepressant effects
Treatment of SpasticityMuscle tone regulation via GABA_BReduced muscle spasms
Cognitive EnhancementModulation of synaptic transmissionImproved memory and learning

Table 2: Comparative Analysis of Related Compounds

Compound NameGABA_B Modulation TypeIC50 (μM)References
CGP 51176Antagonist6
This compoundPositive modulatorNot specified
BaclofenAgonist1

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the Phosphinic Acid Family

The compound belongs to a class of aminophosphinic acids designed to mimic GABA while enhancing receptor subtype selectivity. Key analogs include:

Compound Name Structural Features Receptor Affinity (Kb or EC50) Selectivity Key References
(3-Amino-2-hydroxypropyl)-methylphosphinic acid β-hydroxy group, methylphosphinic acid GABAC: Kb ~0.5–1 μM (R-enantiomer) GABAC > GABAA/B
(3-Aminopropyl)methylphosphinic acid (CGP35024) Lacks hydroxyl group, linear chain GABAC: Kb ~5 μM GABAB > GABAC
(1,2,5,6-THP-4-yl)methylphosphinic acid (TPMPA) Cyclic tetrahydropyridine backbone GABAC: Kb ~2 μM GABAC > GABAA/B
3-Aminopropylphosphonic acid (3-APA) Phosphonic acid (vs. phosphinic) GABAC: Weak antagonist Non-selective
Key Observations:

Role of the Hydroxyl Group: The β-hydroxyl group in this compound enhances GABAC receptor binding compared to non-hydroxylated analogs like CGP35023. This group likely forms hydrogen bonds with residues in the receptor’s binding pocket, such as Ser244 in the ρ1 subunit .

Enantioselectivity :
The R-enantiomer (CGP44533) exhibits higher potency at GABAC receptors (R > S) , contrasting with GABAA receptors, where S-enantiomers of related compounds are more active . This stereoselectivity underscores the structural sensitivity of GABAC receptors.

Methylphosphinic Acid vs. Phosphonic Acid :
Replacement of the phosphonic acid group (as in 3-APA) with a methylphosphinic acid moiety improves lipid solubility and receptor penetration, contributing to higher potency .

Functional Comparison with GABA Receptor Ligands

GABAC Receptor Antagonists
  • TPMPA: A cyclic analog with moderate GABAC affinity (Kb ~2 μM) but lower potency than this compound . TPMPA’s selectivity arises from its rigid tetrahydropyridine structure, which avoids interactions with GABAA/B receptors .
  • CGP35024 : A linear analog lacking the hydroxyl group, this compound shows weaker GABAC antagonism (Kb ~5 μM) and greater activity at GABAB receptors, highlighting the importance of the hydroxyl group for GABAC specificity .
Agonists and Partial Agonists
  • GABOB (4-Amino-3-hydroxybutanoic acid): A hydroxyl-containing GABA analog, GABOB acts as a full agonist at GABAC receptors but lacks the methylphosphinic acid group, resulting in weaker antagonism compared to this compound .
  • Muscimol : A potent GABAA agonist but inactive at GABAC receptors, emphasizing the divergent pharmacophores required for receptor subtype targeting .

Biological Activity

(3-Amino-2-hydroxypropyl)-methylphosphinic acid, commonly known as CGP36742, is a phosphinic acid derivative that has garnered attention for its biological activities, particularly in relation to GABA receptors. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of GABA Receptors

GABA (gamma-aminobutyric acid) receptors are critical components of the central nervous system (CNS), primarily functioning as inhibitory neurotransmitter receptors. There are two main types: GABA_A and GABA_B receptors. GABA_A receptors are ionotropic and mediate fast synaptic transmission, while GABA_B receptors are metabotropic and modulate slower synaptic responses through G-protein signaling pathways.

CGP36742 acts primarily as an antagonist at GABA_B receptors. Its mechanism involves binding to the receptor and preventing the activation by endogenous ligands like GABA. This inhibition can lead to a range of physiological effects, including modulation of neurotransmitter release and neuronal excitability.

Binding Affinity and Potency

Research indicates that CGP36742 exhibits significant binding affinity for GABA_B receptors, with studies demonstrating its potency in inhibiting receptor activity. For instance, it has been shown to inhibit neurotransmitter release through its action on voltage-gated calcium channels . The compound's structure allows it to penetrate the blood-brain barrier effectively, enhancing its potential therapeutic applications .

Table 1: Comparative Binding Affinities of Phosphinic Acid Derivatives

CompoundReceptor TypeIC50 (μM)Activity Type
CGP36742GABA_B0.005Antagonist
CGP35348GABA_B0.0024Antagonist
BaclofenGABA_B0.036Agonist
CGP35024GABA_B0.012Agonist

Data sourced from various pharmacological studies on GABA receptor modulation.

Physiological Implications

The antagonistic action of CGP36742 on GABA_B receptors has significant implications for various CNS disorders. It may be beneficial in conditions characterized by excessive inhibitory signaling, such as anxiety disorders or certain forms of epilepsy. Additionally, the compound's ability to modulate neurotransmitter release positions it as a potential candidate for further pharmacological development.

Case Studies

  • Anxiety Disorders : A study investigated the effects of CGP36742 in animal models of anxiety. The results indicated that administration of CGP36742 led to reduced anxiety-like behaviors, supporting its role as a potential anxiolytic agent .
  • Epilepsy Models : In models of epilepsy, CGP36742 demonstrated efficacy in reducing seizure frequency by inhibiting excessive GABAergic transmission, highlighting its therapeutic potential in seizure management .
  • Pain Modulation : Research has also explored CGP36742's role in pain pathways. Its antagonistic effects on GABA_B receptors have been linked to alterations in pain perception, suggesting applications in chronic pain management .

Q & A

Q. What are the established synthetic routes and purification methods for (3-Amino-2-hydroxypropyl)-methylphosphinic acid?

The synthesis typically involves enzymatic resolution of intermediates or tandem esterification. For example, ethyl D,L-(3-phenylacetamido-3-ethoxycarbonylpropyl)-methylphosphinate is synthesized via refluxing with triethyl orthoformate and glacial acetic acid, followed by silica gel chromatography (mobile phase: CH₂Cl₂/methanol, 9:1) to achieve >90% purity . Tandem esterification of aminophosphinic acids, as described in recent protocols, allows stereochemical control, critical for producing enantiomerically pure forms .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • ¹H-NMR : To confirm substituent environments (e.g., δ=7.4 ppm for aromatic protons in intermediates) .
  • InChI and CAS indexing : The compound’s InChI key (1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)/t4-/m1/s1) and CAS RN 133345-68-3 provide unambiguous identification .
  • Mass spectrometry : Molecular weight (153.12 g/mol) and fragmentation patterns validate purity .

Q. What is the pharmacological profile of this compound at GABA receptors?

The compound exhibits enantioselective activity at GABAC receptors. The (R)-enantiomer acts as a partial agonist at ρ1 and ρ2 subtypes (EC₅₀ ~2–4 µM), while antagonizing ρ3 receptors (KB ~4.8 µM) . This contrasts with structurally similar antagonists like TPMPA (KB = 4.8 µM at ρ3), highlighting its subtype-specific effects .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Enantiomers show divergent receptor interactions. For instance, the (R)-enantiomer binds ρ1/ρ2 via hydrogen bonding to Ser168 and Asn173 residues, while steric clashes at ρ3 receptors (e.g., with Thr129) explain antagonism. The (S)-enantiomer lacks this selectivity due to altered spatial orientation . Chiral chromatography or enzymatic resolution is essential for isolating active enantiomers .

Q. How should researchers design experiments to assess receptor subtype selectivity?

  • Two-electrode voltage-clamp electrophysiology : Express ρ1, ρ2, and ρ3 receptors in Xenopus oocytes and measure agonist/antagonist responses (e.g., EC₅₀/KB values) .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-TPMPA) to quantify displacement by the compound .
  • Mutagenesis studies : Modify receptor residues (e.g., Thr129 in ρ3) to identify binding determinants .

Q. How can contradictions in potency data across studies be resolved?

Discrepancies may arise from differences in:

  • Receptor expression systems (e.g., mammalian cells vs. oocytes).
  • Buffer conditions (pH, ion composition) affecting ligand-receptor kinetics.
  • Enantiomeric purity : Impure samples skew EC₅₀/KB values. Validate enantiomer ratios via chiral HPLC before assays .

Q. What structural modifications enhance the compound’s selectivity for GABAC over GABAA receptors?

  • Steric bulk : Adding methyl groups at C2 (as in 2-MeTACA) reduces ρ3 affinity due to steric hindrance .
  • Phosphinic acid vs. carboxylate : Phosphinic derivatives (vs. GABA’s carboxylate) improve metabolic stability and receptor specificity .
  • Amino alcohol chain length : Shortening the chain (e.g., from 4-aminobutyl to 3-aminopropyl) decreases cross-reactivity with GABAA.

Key Data for Reference

ParameterValueSource
Molecular Weight153.12 g/mol
CAS RN133345-68-3
ρ1 Receptor EC₅₀ (R-enantiomer)2.7 ± 0.9 µM
ρ3 Receptor KB4.8 ± 1.8 µM
Synthetic Yield (enzymatic)91% (silica gel purification)

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